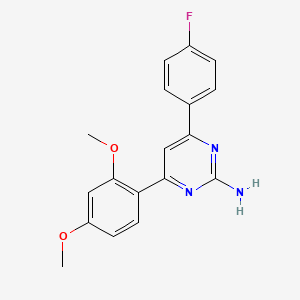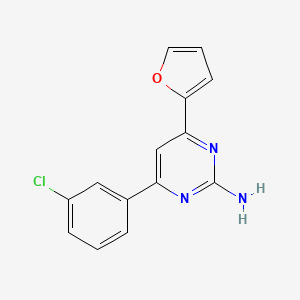
4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine, commonly referred to as CPP-2A, is a synthetic organic compound belonging to the pyrimidine class of compounds. It is a small molecule that has been studied extensively for its potential applications in pharmaceuticals and biomedicine. In particular, CPP-2A has been investigated for its ability to interact with and modulate the activity of various proteins and enzymes.
作用機序
CPP-2A is thought to modulate the activity of proteins and enzymes by binding to specific sites on their surfaces. It has been shown to interact with the active site of acetylcholinesterase and to inhibit its activity. CPP-2A has also been shown to bind to the active site of PAR2 and to modulate its activity. In addition, CPP-2A has been shown to interact with other proteins, such as the G-protein coupled receptors, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-2A are not yet fully understood. However, it has been shown to modulate the activity of various proteins and enzymes, which could potentially lead to changes in the levels of various neurotransmitters and hormones in the body. In addition, CPP-2A has been shown to interact with various receptors, which could potentially lead to changes in the activity of various signaling pathways.
実験室実験の利点と制限
CPP-2A is a relatively simple molecule that can be easily synthesized in the laboratory. This makes it an attractive option for use in various scientific experiments. However, CPP-2A is not a natural product and its effects on various biochemical and physiological processes are not yet fully understood. Therefore, it is important to consider the potential risks associated with using CPP-2A in experiments before proceeding.
将来の方向性
There are a number of potential future directions for further research on CPP-2A. These include investigating its effects on various biochemical and physiological processes, such as neurotransmitter and hormone levels, as well as its interactions with various receptors and signaling pathways. In addition, further research could be conducted to investigate the potential therapeutic applications of CPP-2A, such as its use as a potential drug to treat various diseases. Finally, research could be conducted to investigate the potential toxicity of CPP-2A and its potential for drug interactions.
合成法
CPP-2A is synthesized by a multi-step process that involves the reaction of 4-chlorophenol and 3-chlorophenol with 1,3-diaminopropane. The reaction is catalyzed by hydrochloric acid and yields a crude product that is then purified by recrystallization. This method is relatively simple and has been successfully used to synthesize CPP-2A in a variety of different forms, including the free base, the hydrochloride salt, and the dihydrochloride salt.
科学的研究の応用
CPP-2A has been studied extensively for its potential applications in scientific research. It has been used in various studies to investigate the effects of protein-protein interactions, enzyme activity, and receptor binding. In particular, CPP-2A has been used to study the activity of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. CPP-2A has also been used to investigate the effects of protein-protein interactions on the activity of various enzymes, such as the protease-activated receptor-2 (PAR2).
特性
IUPAC Name |
4-(2-chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3/c17-11-5-3-4-10(8-11)14-9-15(21-16(19)20-14)12-6-1-2-7-13(12)18/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPRHGUZUCBRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














